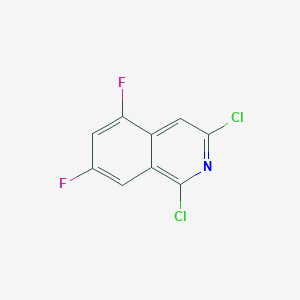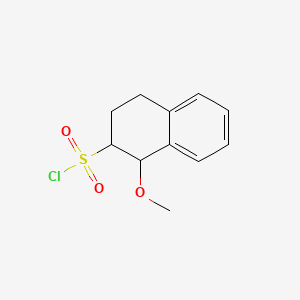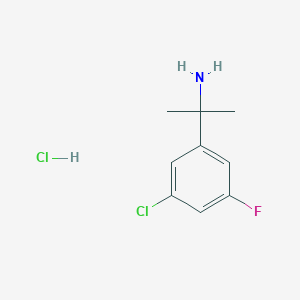
(R)-3-(Fmoc-amino)-4-(biphenyl-4-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(Fmoc-amino)-4-(biphenyl-4-yl)butanoic acid is a synthetic compound often used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. The biphenyl group adds hydrophobic character to the molecule, which can influence its interactions in biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Fmoc-amino)-4-(biphenyl-4-yl)butanoic acid typically involves the following steps:
Fmoc Protection: The amino group is protected using fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Biphenyl Group: The biphenyl group can be introduced through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound.
Final Assembly: The protected amino acid is then coupled with the biphenyl group under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and high-throughput purification techniques.
化学反応の分析
反応の種類
酸化: この化合物は、特にビフェニル基で酸化反応を起こす可能性があります。
還元: 還元反応は、カルボン酸基を標的にし、アルコールに変換する可能性があります。
置換: Fmoc 基は塩基性条件下で除去でき、アミノ基のさらなる官能化が可能になります。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬。
置換: Fmoc 保護基の除去には、ピペリジンが一般的に使用されます。
主要な生成物
酸化: 酸素含有官能基が追加されたビフェニル誘導体。
還元: 元の化合物のアルコール誘導体。
置換: さらなるカップリング反応の準備が整った脱保護アミノ酸。
4. 科学研究への応用
化学
ペプチド合成: ペプチドやタンパク質の合成におけるビルディングブロックとして使用されます。
有機合成: より複雑な有機分子の合成における中間体として役立ちます。
生物学
タンパク質工学: 特定の機能を持つ新規タンパク質の設計と合成に用いられます。
バイオコンジュゲーション: 研究目的でペプチドを他の生体分子に結合させるために使用されます。
医学
創薬: 新規医薬品の開発における潜在的な用途について調査されています。
診断ツール: ペプチドベースの診断薬の合成に使用されます。
産業
材料科学: 特定の特性を持つ新しい材料の開発における用途について調査されています。
バイオテクノロジー: 酵素の固定化やバイオセンサの開発など、さまざまなバイオテクノロジープロセスに応用されています。
科学的研究の応用
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Protein Engineering: Utilized in the design and synthesis of novel proteins with specific functions.
Bioconjugation: Employed in the attachment of peptides to other biomolecules for research purposes.
Medicine
Drug Development: Investigated for its potential use in the development of new pharmaceuticals.
Diagnostic Tools: Used in the synthesis of peptide-based diagnostic agents.
Industry
Material Science: Explored for its use in the development of new materials with specific properties.
Biotechnology: Applied in various biotechnological processes, including enzyme immobilization and biosensor development.
作用機序
®‑3‑(Fmoc‑アミノ)‑4‑(ビフェニル‑4‑イル)ブタン酸の作用機序は、その用途によって異なります。ペプチド合成では、保護されたアミノ酸ビルディングブロックとして機能します。Fmoc 基は、カップリング反応中にアミノ基を保護し、望ましくない副反応を防ぎます。ビフェニル基は、化合物の疎水性相互作用に影響を与える可能性があり、他の分子への結合に影響を与えます。
6. 類似の化合物との比較
類似の化合物
®‑3‑(Boc‑アミノ)‑4‑(ビフェニル‑4‑イル)ブタン酸: 構造は類似していますが、Fmoc ではなく tert‑ブチルオキシカルボニル (Boc) 保護基が使用されています。
®‑3‑(Cbz‑アミノ)‑4‑(ビフェニル‑4‑イル)ブタン酸: ベンジルオキシカルボニル (Cbz) 保護基が含まれています。
独自性
Fmoc 基: Fmoc 基は、穏やかな塩基性条件下で除去できるという点でユニークであり、固相ペプチド合成に適しています。
ビフェニル基: ビフェニル基は、追加の疎水性相互作用を提供し、特定の用途では有利になります。
類似化合物との比較
Similar Compounds
®-3-(Boc-amino)-4-(biphenyl-4-yl)butanoic acid: Similar structure but with a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.
®-3-(Cbz-amino)-4-(biphenyl-4-yl)butanoic acid: Contains a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness
Fmoc Group: The Fmoc group is unique in its ability to be removed under mild basic conditions, making it suitable for solid-phase peptide synthesis.
Biphenyl Group: The biphenyl group provides additional hydrophobic interactions, which can be advantageous in certain applications.
特性
分子式 |
C31H27NO4 |
|---|---|
分子量 |
477.5 g/mol |
IUPAC名 |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-phenylphenyl)butanoic acid |
InChI |
InChI=1S/C31H27NO4/c33-30(34)19-24(18-21-14-16-23(17-15-21)22-8-2-1-3-9-22)32-31(35)36-20-29-27-12-6-4-10-25(27)26-11-5-7-13-28(26)29/h1-17,24,29H,18-20H2,(H,32,35)(H,33,34) |
InChIキー |
PAOZLXFVEJEANM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-{[(Tert-butoxy)carbonyl]amino}cyclopentyl)acetic acid](/img/structure/B12311197.png)
![8-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12311199.png)
![[3,5-Dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] 13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12311201.png)
![2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12311202.png)
![2-[2-[[2-[[2-[[2-[[2-[[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12311217.png)

![(6,9,10-trimethyl-2-oxo-4,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradeca-3(7),5-dien-8-yl) (E)-2-methylbut-2-enoate](/img/structure/B12311237.png)
![1-[1-Tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carbonyl]-3,5-dimethyl-4-phenylpiperidin-4-ol](/img/structure/B12311245.png)





![Ethyl 7-(thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12311292.png)
